molecular formula C8H8ClN3O B6315497 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol CAS No. 212268-45-6

2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol

Cat. No. B6315497
M. Wt: 197.62 g/mol
InChI Key: JLUACDFRYAAZBB-UHFFFAOYSA-N
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Description

“2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol” is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat .


Synthesis Analysis

The synthesis of this compound has been achieved through various methods. An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of this compound is characterized by spectral and elemental analyses as well as single-crystal X-ray diffraction . The IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). The ^1H NMR and ^13C NMR spectra provide further details about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper .


Physical And Chemical Properties Analysis

The compound appears as a white crystalline solid . Its melting point range is approximately 214-217 °C . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Future Directions

The unique properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine make it a versatile compound with potential applications in various fields, such as organic synthesis and drug discovery . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

properties

IUPAC Name

2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-7-6-1-2-12(3-4-13)8(6)11-5-10-7/h1-2,5,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUACDFRYAAZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C1C(=NC=N2)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247952
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanol

CAS RN

212268-45-6
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212268-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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